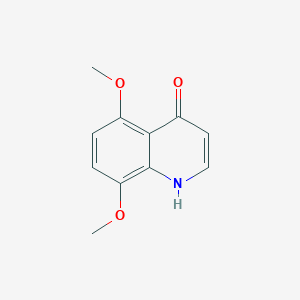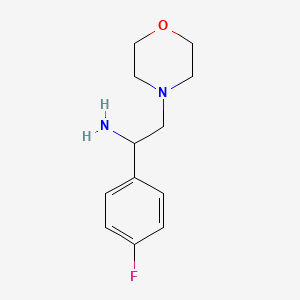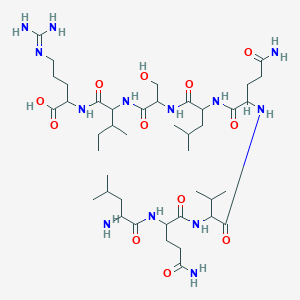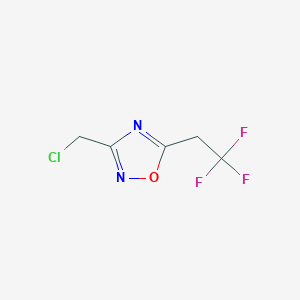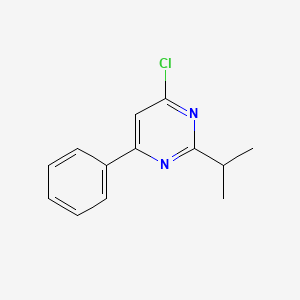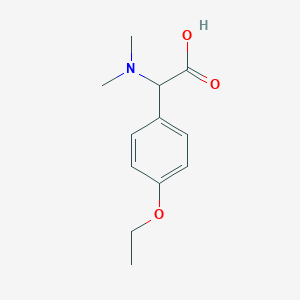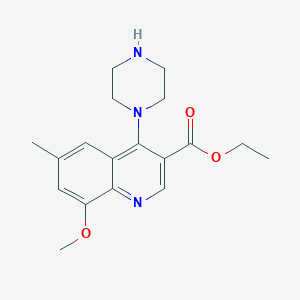
Ethyl 8-methoxy-6-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-methoxy-6-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate is a synthetic organic compound with the molecular formula C({18})H({23})N({3})O({3}). It belongs to the quinoline family, which is known for its diverse biological activities. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-methoxy-6-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions:
Piperazine Introduction: The piperazine moiety is introduced via nucleophilic substitution, where the quinoline derivative reacts with piperazine in the presence of a base like potassium carbonate.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinoline ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperazine in the presence of potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Introduction of various alkyl or aryl groups on the piperazine ring.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 8-methoxy-6-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in preliminary studies for its antimicrobial and antiparasitic activities. It is being investigated for its potential to inhibit the growth of certain bacteria and parasites, making it a candidate for the development of new antibiotics and antiparasitic drugs.
Medicine
In medicine, the compound is being explored for its potential as an anticancer agent. Its ability to interact with DNA and inhibit cell proliferation makes it a promising candidate for further research in cancer therapy.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of Ethyl 8-methoxy-6-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit key enzymes involved in cellular metabolism, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial with structural similarities.
Piperaquine: A bisquinoline antimalarial compound.
Uniqueness
Ethyl 8-methoxy-6-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinoline derivatives. Its combination of a methoxy group, a methyl group, and a piperazine moiety provides a unique pharmacophore that can be further optimized for various therapeutic applications.
This detailed overview highlights the potential and versatility of this compound in scientific research and industrial applications
Properties
Molecular Formula |
C18H23N3O3 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
ethyl 8-methoxy-6-methyl-4-piperazin-1-ylquinoline-3-carboxylate |
InChI |
InChI=1S/C18H23N3O3/c1-4-24-18(22)14-11-20-16-13(9-12(2)10-15(16)23-3)17(14)21-7-5-19-6-8-21/h9-11,19H,4-8H2,1-3H3 |
InChI Key |
CPFLFTWDEPUQQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1N3CCNCC3)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


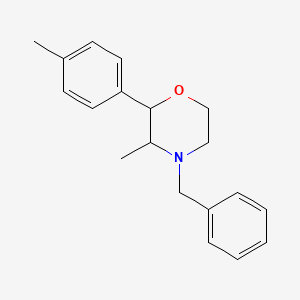
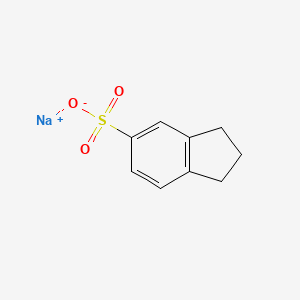

![N-[2-(3-bromophenyl)-2-oxoethyl]acetamide](/img/structure/B12110911.png)
![Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B12110913.png)

